rac FTY720-d4 Phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

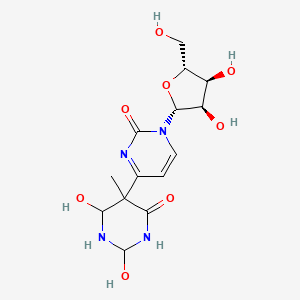

rac FTY720-d4 Phosphate: is a deuterated analog of FTY720 (fingolimod), a synthetic compound that modulates sphingosine 1-phosphate receptors. It is primarily used in biochemical and pharmaceutical research, particularly in the study of immunosuppressive agents and their effects on various biological pathways .

Mécanisme D'action

Target of Action

The primary target of rac FTY720-d4 Phosphate is the sphingosine 1-phosphate (S1P) receptors . S1P receptors are a group of G protein-coupled receptors that are major regulators of immune cell trafficking .

Mode of Action

This compound is phosphorylated in vivo into FTY720-P, a high affinity agonist for S1P receptors . Although FTY720 has an initial agonist activity on the receptors, it subsequently induces functional antagonism . This modulation of S1P receptor signaling leads to lymphocyte retention in secondary lymphoid organs .

Biochemical Pathways

The metabolic activation of FTY720 is carried out by sphingosine kinase-2 . The phosphorylated FTY720 (FTY720-P) stimulates extracellular signal-activated kinase and Akt phosphorylation, promotes cell survival, and assembles adherens junction . These effects are inhibited by pertussis toxin, suggesting the requirement for Gi-coupled S1P receptors .

Pharmacokinetics

FTY720 exhibits dose-proportional pharmacokinetics after both single and multiple-dose administration . The drug accumulates in the blood over the treatment period, with an elimination half-life averaging 8 days .

Result of Action

The action of FTY720 leads to a significant decrease in lymphocyte counts in the peripheral blood, resulting in profound lymphopenia . This is due to the drug’s effect of causing lymphocyte retention in secondary lymphoid organs .

Analyse Biochimique

Biochemical Properties

rac FTY720-d4 Phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sphingosine kinase 2 (SK2), which phosphorylates the compound, activating it .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating sphingosine 1-phosphate (S1P) receptors . This modulation leads to lymphocyte retention in secondary lymphoid organs, resulting in profound lymphopenia in the peripheral blood .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For instance, it is known to down-regulate the Rac signaling pathway, which has been implicated in the metastasis of hepatocellular carcinoma .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to maintain its effects. For example, a single addition of the compound inhibited subsequent S1P receptor ligand-induced signaling for more than 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving nude mice bearing liver tumors, FTY720 administered at dosages of 5 and 10 mg/kg significantly suppressed tumor volume and metastases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sphingosine kinase 2 (SK2) and modulates sphingosine 1-phosphate (S1P) receptors .

Transport and Distribution

It is known that the compound readily accesses the central nervous system (CNS) .

Subcellular Localization

It is known that the compound promotes the endocytosis and degradation of S1P receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac FTY720-d4 Phosphate involves several key steps, including an iron-catalyzed cross-coupling reaction and a Wittig reaction. The process starts with readily available starting materials and inexpensive reagents, making it a practical approach for laboratory synthesis . The hydrophilic head group (2-aminopropane-1,3-diol) is commonly prepared from diethyl acetamidomalonate, nitrodiol, benzylamine, or tris (hydroxymethyl)aminomethane (TRIS) . The hydrocarbon chain is constructed via Friedel–Crafts acylation and subsequent Wolff–Kishner reduction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: rac FTY720-d4 Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its biochemical properties.

Common Reagents and Conditions: Common reagents used in these reactions include iron catalysts for cross-coupling reactions, Wittig reagents for olefination, and various oxidizing and reducing agents . The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Major Products: The major products formed from these reactions include various phosphorylated derivatives and analogs of this compound, which are used for further biochemical and pharmacological studies .

Applications De Recherche Scientifique

rac FTY720-d4 Phosphate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

FTY720 (Fingolimod): The non-deuterated analog of rac FTY720-d4 Phosphate, widely studied for its immunosuppressive effects.

Sphingosine 1-Phosphate (S1P): A naturally occurring lipid signaling molecule that this compound mimics in its mechanism of action.

FTY720P: The phosphorylated form of FTY720, which is the active metabolite in vivo.

Uniqueness: this compound is unique due to its deuterated structure, which provides advantages in metabolic stability and analytical studies. The deuterium atoms help in tracing the compound’s metabolic pathways and understanding its pharmacokinetics .

Propriétés

Numéro CAS |

1794828-93-5 |

|---|---|

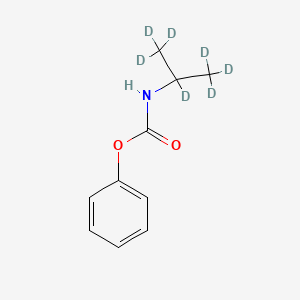

Formule moléculaire |

C19H34NO5P |

Poids moléculaire |

391.481 |

Nom IUPAC |

[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2 |

Clé InChI |

LRFKWQGGENFBFO-ONNKGWAKSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |

Synonymes |

2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate); 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 Mono(dihydrogen phosphate) Ester; FTY720-P-d4; FTY-P-d4; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.